Methyl 4-(ethylamino)butanoate
Description
Methyl 4-(ethylamino)butanoate (C₇H₁₅NO₂) is an ester derivative of butanoic acid substituted with an ethylamino group at the fourth carbon. Its hydrochloride salt form has the SMILES notation CCNCCCC(=O)OC and an InChIKey of PEOHFFPBAXUCQI-UHFFFAOYSA-N . The compound features a polar amino group and a hydrophobic ethyl chain, which influence its solubility and reactivity.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl 4-(ethylamino)butanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-8-6-4-5-7(9)10-2/h8H,3-6H2,1-2H3 |
InChI Key |
PEOHFFPBAXUCQI-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(ethylamino)butanoate can be synthesized through several methods. One common approach involves the reaction of butanoic acid with ethanolamine, followed by esterification with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Another method involves the use of 3-(2-bromoethyl)-dihydro-2(3H)-furanone as an intermediate. This compound is reacted with ethylamine to form the desired product. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or alkaline conditions:
Acid-Catalyzed Hydrolysis
-
Reagents : HCl, H₂SO₄, or other mineral acids
-
Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water. Subsequent elimination regenerates the acid catalyst and releases ethanol.
Base-Promoted Hydrolysis (Saponification)
-
Reagents : NaOH, KOH
-
Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Methanol is eliminated, yielding the carboxylate salt.
Comparison of Hydrolysis Conditions
| Condition | Catalyst | Primary Product | Reaction Rate |
|---|---|---|---|
| Acidic | H⁺ | Carboxylic acid | Moderate |
| Alkaline | OH⁻ | Carboxylate salt | Fast |
Amine Group Reactivity
The ethylamino group participates in nucleophilic reactions:
Acylation
-
Reagents : Acetyl chloride, acetic anhydride
-
Product : N-Ethyl-4-(acetamido)butanoate.
-
Application : Used to protect the amine during synthetic sequences .
Alkylation
-
Reagents : Alkyl halides (e.g., CH₃I)
-
Product : Quaternary ammonium salts.
-
Note : Steric hindrance from the ethyl group may reduce reaction efficiency compared to primary amines .
Reduction Reactions
The ester group can be reduced to a primary alcohol:
-
Reagents : LiAlH₄ (lithium aluminum hydride)
-
Mechanism : Hydride attack at the carbonyl carbon followed by protonation.
Key Limitation : LiAlH₄ may also reduce the amine group if unprotected, leading to side products.
Oxidation Reactions
The ethylamino group undergoes oxidation under controlled conditions:
-
Reagents : m-CPBA (meta-chloroperbenzoic acid)
-
Product : N-Oxide derivative.
-
Challenge : Over-oxidation to nitro compounds is possible with stronger oxidants like KMnO₄ .
Comparative Reactivity with Structural Analogs
| Compound | Ester Reactivity | Amine Reactivity | Notable Differences |
|---|---|---|---|
| Methyl 4-aminobutanoate | Similar | Higher (primary) | Faster acylation |
| 4-(Methylamino)butyric acid | None | Similar | No ester hydrolysis |
Scientific Research Applications
Methyl 4-(ethylamino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl 4-(ethylamino)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid and ethanolamine, which can then participate in various biochemical pathways. The ethylamino group can interact with enzymes and receptors, potentially modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Ethyl 4-[Ethyl(phenyl)amino]butanoate (C₁₄H₂₁NO₂)
- Structural Differences: The ethyl ester group replaces the methyl ester, and a phenyl substituent is attached to the amino group, increasing hydrophobicity and steric bulk .
- Functional Groups: Ethyl ester, tertiary amine (ethyl-phenyl-amino), and butanoate backbone.
Methyl 4-(Hydroxyimino)butanoate (C₅H₉NO₃)
- Structural Differences: A hydroxyimino (-NHOH) group replaces the ethylamino group, introducing hydrogen-bonding capability and acidity .
- Functional Groups: Methyl ester, hydroxyimino, and butanoate backbone.
Ethyl 4-(4-Methoxyphenyl)-4-((4-Methoxyphenyl)amino)-2-methylenebutanoate (4c, C₂₂H₂₄NO₅)
Ethyl 4-(3-Cyanophenyl)-4-((4-Methoxyphenyl)amino)-2-methylenebutanoate (4a, C₂₁H₂₁N₂O₃)
- Structural Differences: A cyano (-CN) group on the phenyl ring introduces strong electron-withdrawing effects, and a methylene group modifies steric constraints .
- Synthesis: Achieved via THF-mediated coupling of 4-bromo-2-methylbutanoic acid with a substituted acyl chloride (85% yield) .
- Properties: The cyano group may increase metabolic stability but reduce solubility in polar solvents.
4-Methylmethylphenidate
- Structural Differences: A phenidate analog with a methyl ester and methyl group on the piperidine ring, differing from Methyl 4-(ethylamino)butanoate’s linear structure .
- Pharmacology: Exhibits lower potency than methylphenidate, with adverse effects including tachycardia and hypertension .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Key Functional Groups | Notable Substituents |
|---|---|---|---|
| This compound | C₇H₁₅NO₂ | Methyl ester, ethylamino | Linear alkyl chain |
| Ethyl 4-[ethyl(phenyl)amino]butanoate | C₁₄H₂₁NO₂ | Ethyl ester, tertiary amine | Phenyl group |
| Methyl 4-(hydroxyimino)butanoate | C₅H₉NO₃ | Hydroxyimino, methyl ester | Polar NHOH group |
| Compound 4c (Ethyl derivative) | C₂₂H₂₄NO₅ | Methoxyphenyl, methylene | Steric bulk from aromatic rings |
Key Observations
- Structural Impact on Properties: Substituents like phenyl, methoxy, and cyano groups significantly alter solubility, stability, and biological interactions compared to this compound’s simpler structure.
- Synthesis Methods : High yields (80–94%) are achievable via coupling reactions with brominated precursors, as demonstrated in , and 7.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
